23-Epi-26-Deoxyactein

Übersicht

Beschreibung

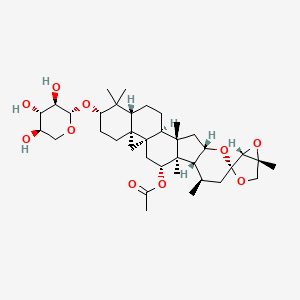

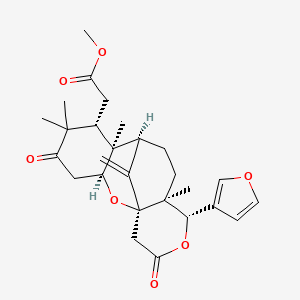

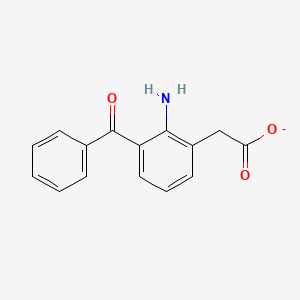

23-EPI-26-Deoxyactein is a compound that belongs to the class of triterpenoid saponins. It is a naturally occurring compound found in plants such as Cimicifuga racemosa, commonly known as black cohosh. The compound has attracted interest from researchers due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Medizin: Management von Menopausensymptomen

23-Epi-26-Deoxyactein: ist eine in der Schwarzen Cohosh vorkommende Verbindung, einer Pflanze, die in der Alternativmedizin eingesetzt wird. Sie wurde auf ihr Potenzial zur Linderung von Menopausensymptomen untersucht. Untersuchungen legen nahe, dass es als selektiver Östrogenrezeptormodulator wirken kann, was dazu beitragen könnte, Hitzewallungen und andere Menopausensymptome zu reduzieren, ohne die mit der Hormonersatztherapie verbundenen Risiken .

Pharmakologie: Pharmakokinetik

In pharmakologischen Studien wurde This compound auf seine pharmakokinetischen Eigenschaften untersucht. Studien haben seine Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) im menschlichen Körper, insbesondere bei Frauen in den Wechseljahren, untersucht. Diese Studien sind entscheidend für das Verständnis der Sicherheit und Wirksamkeit von Schwarzen-Cohosh-Präparaten, die diese Verbindung enthalten .

Biochemie: Zellschutz

Biochemisch wurde gezeigt, dass This compound schützende Wirkungen auf Zellen hat. Es reduziert die Produktion von reaktiven Sauerstoffspezies (ROS) und verhindert den Zelltod in bestimmten Zelllinien. Dies deutet auf ein potenzielles antioxidatives Potenzial hin, das in verschiedenen therapeutischen Anwendungen genutzt werden könnte, um Zellen vor oxidativem Stress zu schützen .

Biotechnologie: Tissue Engineering

In der biotechnologischen Forschung wurde This compound auf seine Auswirkungen auf die Zelldifferenzierung und -proliferation untersucht. Dies ist besonders relevant im Tissue Engineering, wo die Kontrolle des Zellwachstums entscheidend für die Entwicklung biologischer Ersatzstoffe ist, die die Gewebsfunktion wiederherstellen, erhalten oder verbessern können .

Umweltwissenschaften: Ökotoxikologie

This compound: war Teil von Studien, die die Auswirkungen von Umweltgiften auf biologische Systeme untersuchen. So zeigt beispielsweise seine Fähigkeit, die toxischen Wirkungen von Dioxinen auf osteoblastenartige Zellen zu mindern, sein Potenzial für die Anwendung in der Umweltgesundheitsforschung und Ökotoxikologie .

Analytische Chemie: Qualitätskontrolle

Als Referenzstandard wird This compound in der analytischen Chemie für die Qualitätskontrolle von pharmazeutischen Produkten verwendet. Es trägt dazu bei, die Wirksamkeit, Qualität, Reinheit und Identität von Produkten, insbesondere solchen, die aus Schwarzem Cohosh gewonnen werden, zu gewährleisten .

Nahrungsergänzungsmittel: Nahrungsergänzungsmittel

Schließlich ist This compound in der Nutrazeutika-Industrie ein wichtiger Bestandteil von Nahrungsergänzungsmitteln, die darauf abzielen, die Gesundheit zu fördern und Krankheiten vorzubeugen. Seine potenziellen Vorteile im Menopausenmanagement machen es zu einem beliebten Inhaltsstoff in Nahrungsergänzungsmitteln, die auf Frauen mittleren Alters ausgerichtet sind .

Wirkmechanismus

Target of Action

23-EPI-26-Deoxyactein, a major constituent of black cohosh (Cimicifuga racemosa), primarily targets the adipogenic transcription factors C/ebpα, C/ebpβ, and Pparγ . These transcription factors play a crucial role in adipogenesis, the process of cell differentiation by which preadipocytes become adipocytes (fat cells) .

Mode of Action

This compound interacts with its targets by down-regulating the expression of C/ebpα, C/ebpβ, and Pparγ . This interaction inhibits adipogenesis in 3T3-L1 preadipocytes, suppressing the formation of fat cells . Additionally, it has been found to suppress cytokine-induced nitric oxide production in brain microglial cells .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes mitochondrial biogenesis in pancreatic β-cells, thereby preventing methylglyoxal-induced oxidative cell damage . It also protects osteoblasts against Antimycin A-induced cell damage . Furthermore, it promotes adipocyte lipolysis in mice through activating the AMPK signaling and SIRT1-FOXO1 pathway .

Result of Action

The compound’s action results in several molecular and cellular effects. In vitro, it suppresses adipogenesis in 3T3-L1 preadipocytes . In vivo, it significantly lowers body weight gain, fat mass, and liver weight in diet-induced obese mice . It also reduces insulin resistance and serum lipoprotein levels in these mice .

Zukünftige Richtungen

Given both the evidence and variability of previous findings, including the lack of demonstration of a clinical benefit against placebo and underexplored constituents, further preclinical and clinical studies of black cohosh are warranted . It is also suggested that 23-epi-26-Deoxyactein could be a natural oral active anti-obesity and anti-cancer compound .

Biochemische Analyse

Biochemical Properties

23-EPI-26-Deoxyactein plays a significant role in biochemical reactions, particularly in the regulation of adipogenesis and lipid metabolism. It interacts with several key enzymes and proteins involved in these processes. For instance, this compound has been shown to down-regulate the expression of critical adipogenic transcription factors such as C/EBPα, C/EBPβ, and PPARγ . These interactions inhibit the differentiation of preadipocytes into adipocytes, thereby reducing lipid accumulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In 3T3-L1 preadipocytes, this compound suppresses adipogenesis by inhibiting the expression of adipogenic genes . Additionally, in diet-induced obese mice, this compound reduces body weight gain, fat mass, and liver weight . It also improves insulin sensitivity and reduces serum lipoprotein levels. These effects are mediated through the activation of the AMPK signaling pathway and the SIRT1-FOXO1 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It reduces intracellular calcium concentrations, collapses the mitochondrial membrane potential, and decreases the production of reactive oxygen species (ROS) . Additionally, this compound inhibits autophagy and apoptosis in osteoblastic cells induced by toxic compounds . These actions are achieved through binding interactions with specific biomolecules and the modulation of enzyme activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Pharmacokinetic studies have shown that the compound has a half-life of approximately 2 hours in serum . It is stable under laboratory conditions and does not undergo significant degradation. Long-term studies have demonstrated that this compound maintains its efficacy in reducing adipogenesis and improving metabolic parameters over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diet-induced obese mice, a dosage of 5 mg/kg/day significantly lowers body weight gain, fat mass, and liver weight . Higher dosages have been associated with increased efficacy in reducing adipogenesis and improving insulin sensitivity. No toxic or adverse effects have been observed at these dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as AMPK and SIRT1, which play crucial roles in regulating metabolic flux and energy homeostasis . These interactions lead to increased lipolysis and reduced lipid accumulation in adipose tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is absorbed into the bloodstream following oral administration and is distributed to various tissues, including adipose tissue and the liver . The compound’s localization and accumulation in these tissues contribute to its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The compound’s targeting signals and post-translational modifications direct it to these compartments, enhancing its efficacy in regulating metabolic processes.

Eigenschaften

IUPAC Name |

[(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-WUHYQCRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033388 | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501938-01-8 | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501938018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-EPI-26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A97XP2V7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 23-epi-26-deoxyactein and where is it found?

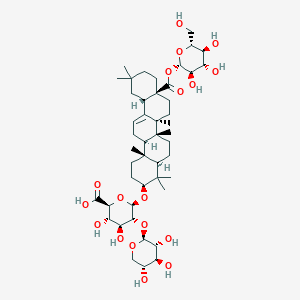

A1: this compound is a cycloartane triterpene glycoside primarily found in Actaea racemosa (black cohosh), a plant traditionally used for treating menopausal symptoms. It's present in various black cohosh tissues, including the rhizome, root, leaves, and inflorescence. [, , , ]

Q2: How do the levels of this compound vary within the black cohosh plant throughout the growing season?

A2: Studies show that this compound levels in black cohosh tissues generally decrease linearly throughout the growing season. Interestingly, the inflorescence and leaves contain significantly higher percentages of this compound compared to the rhizome, which is the traditionally used part of the plant. []

Q3: Do environmental factors like shading influence the production of this compound in black cohosh?

A3: Research suggests that environmental factors may not significantly impact the production of this compound. While some studies observed slight variations in compound levels under different shading conditions, these were not consistent across all trials. More research is needed to fully understand the influence of environmental factors. [, ]

Q4: Can cultivation practices affect the levels of this compound in black cohosh?

A4: Research indicates that the age of the plant at harvest might influence the concentration of this compound. One study found that two-year-old black cohosh plants had higher levels of the compound in their rhizomes and roots compared to one- or three-year-old plants. This suggests potential for targeted cultivation practices to optimize phytochemical production. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C36H58O9 and its molecular weight is 634.8 g/mol. [, ]

Q6: Which other cycloartane triterpene glycosides are often found alongside this compound in Actaea species?

A6: Several other cycloartane triterpene glycosides are frequently found alongside this compound, including actein, 26-deoxyactein, cimiracemoside A, cimigenol-3-O-xyloside, and cimicifugoside H-1, among others. These compounds often exhibit varying degrees of structural similarity to this compound. [, , , , ]

Q7: Are there any analytical methods available to specifically quantify this compound in plant material or extracts?

A7: Yes, several analytical techniques have been developed for the quantification of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, evaporative light scattering detection (ELSD), or mass spectrometry (MS), are commonly employed for this purpose. [, , ]

Q8: Does this compound have any potential in treating cancer?

A9: Some studies suggest that this compound, isolated from Cimicifuga yunnanensis Hsiao, exhibits anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Research indicates it might reduce tumor growth in both subcutaneous and liver metastasis models. []

Q9: Has the pharmacokinetics of this compound been studied?

A10: Yes, pharmacokinetic studies on this compound have been conducted, including investigations into its absorption, distribution, metabolism, and excretion (ADME) profile in various models. []

Q10: Are there any known alternatives or substitutes for this compound?

A11: While specific alternatives to this compound depend on the desired therapeutic application, other cycloartane triterpenes with similar structures, or even other plant extracts with comparable effects on certain pathways, might be considered. Further research is needed to thoroughly compare their efficacy, safety profiles, and potential for substitution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)

![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)

![N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide](/img/structure/B1258957.png)